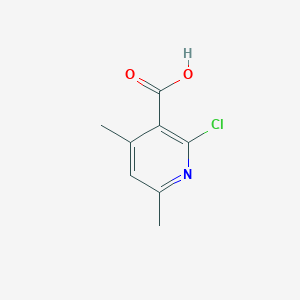

2-Chloro-4,6-dimethylnicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNWZXGXVPYAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343643 | |

| Record name | 2-Chloro-4,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833626 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66662-48-4 | |

| Record name | 2-Chloro-4,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4,6-dimethylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4,6-dimethylnicotinic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethylnicotinic acid belongs to the family of substituted nicotinic acids, a class of compounds with significant interest in the pharmaceutical and agrochemical industries. Nicotinic acid derivatives are known to be important intermediates in the synthesis of a variety of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and herbicides. This technical guide consolidates available information on structurally similar compounds to provide a detailed understanding of the target molecule's likely characteristics.

Chemical Identity and Properties

While a specific CAS number for this compound is not publicly listed, we can infer its properties from well-documented analogs. The table below summarizes the key identifiers and physicochemical properties of these related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound (Target) | Not Available | C₈H₈ClNO₂ | 185.61 | Properties inferred from analogs |

| 2,5-Dichloro-4,6-dimethylnicotinic acid[1] | 142266-66-8 | C₈H₇Cl₂NO₂ | 220.05 | - |

| 2-Chloro-4-methylnicotinic acid[2][3] | 142266-63-5 | C₇H₆ClNO₂ | 171.58 | - |

| 2-Chloro-6-methylnicotinic acid[4] | 30529-70-5 | C₇H₆ClNO₂ | 171.58 | Melting Point: 155 °C[5] |

| 2-Chloronicotinic acid[6][7] | 2942-59-8 | C₆H₄ClNO₂ | 157.55 | Melting Point: 176-178 °C; Sparingly soluble in water and methanol[6][8] |

| 2-Chloro-4,6-dimethylnicotinamide[9][10] | 140413-44-1 | C₈H₉ClN₂O | 184.62 | Amide derivative of the target molecule |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly described in the available literature. However, established methods for the synthesis of related chloronicotinic acids can be adapted. A plausible synthetic route would involve the chlorination of a corresponding hydroxynicotinic acid derivative or the oxidation of a chlorinated picoline.

The following diagram illustrates a generalized synthetic pathway for 2-chloronicotinic acid derivatives, which could be adapted for this compound.

References

- 1. 2,5-Dichloro-4,6-dimethylnicotinic acid | C8H7Cl2NO2 | CID 612963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aaronchem.com [aaronchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 2-Chloro Nicotinic Acid – N.S.CHEMICALS [nschemicals.in]

- 7. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloronicotinic acid | CAS#:2942-59-8 | Chemsrc [chemsrc.com]

- 9. 140413-44-1 CAS MSDS (2-CHLORO-4,6-DIMETHYLNICOTINAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 2-CHLORO-4,6-DIMETHYLNICOTINAMIDE CAS#: 140413-44-1 [m.chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-4,6-dimethylnicotinic Acid and Related Compounds

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential applications of chlorinated and methylated nicotinic acid derivatives, with a focus on 2-Chloro-4,6-dimethylnicotinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

For the purpose of comparison, the properties of several closely related and commercially available chlorinated and methylated nicotinic acid derivatives are summarized in the table below. These compounds share structural similarities and may offer insights into the chemical characteristics of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 2-Chloro-4-methylnicotinic acid | 142266-63-5 | C₇H₆ClNO₂ | 171.58 | [1][2][3] |

| 2-Chloro-6-methylnicotinic acid | 30529-70-5 | C₇H₆ClNO₂ | 171.58 | [4] |

| 4,6-Dichloro-2-methylnicotinic acid | 693286-31-6 | C₇H₅Cl₂NO₂ | 206.03 | [5] |

| 2-Chloronicotinic acid | 2942-59-8 | C₆H₄ClNO₂ | 157.55 | [6][7][8] |

| 2-Chloro-4,6-dimethylnicotinamide | 140413-44-1 | C₈H₉ClN₂O | 184.62 | [9] |

| 2-Chloro-4,6-dimethylnicotinonitrile | Not Available | C₈H₇ClN₂ | 166.61 | [10] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the specific target molecule, this compound, are not described in the surveyed literature. However, established methods for the synthesis of related chlorinated nicotinic acids can provide a foundational methodology. The following sections outline protocols for the synthesis of 2-chloronicotinic acid, which could potentially be adapted for the synthesis of this compound.

A method for synthesizing 2-chloronicotinic acid involves the one-step oxidation of 2-chloro-3-alkyl pyridine or 2-chloro-3-olefin pyridine.[11]

Materials:

-

2-Chloro-3-ethylpyridine (0.2 mol, 28.3g)

-

Dilute hydrochloric acid (100 mL)

-

Manganese acetate (0.01 mol, 2.5g)

-

Ozone

Procedure:

-

In a 250 mL four-hole boiling flask equipped with a mechanical stirrer and a thermometer, add 2-chloro-3-ethylpyridine, dilute hydrochloric acid, and manganese acetate.[11]

-

Stir the mixture at 50°C.[11]

-

Pass ozone (0.4 mol, 8.96L), produced by an ozonizer, through the solution over a period of 5 hours.[11]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of a large amount of white solid indicates product precipitation.[11]

-

Upon completion of the reaction, reduce the solution volume to one-third by decompression suction filtration.[11]

-

Filter the solution to collect the solid product.

-

Dry the solid to obtain the final product. The reported yield for this method is 90%, with a melting point of 176-178°C.[11]

Another common route to 2-chloronicotinic acid is through the hydrolysis of 2-chloro-3-cyanopyridine.[12]

Materials:

-

2-chloro-3-cyanopyridine (50g)

-

Potassium Hydroxide (25g)

-

Water (500ml)

-

Activated carbon (2g)

-

Hydrochloric acid

Procedure:

-

In a 1000 mL three-neck round-bottom flask equipped with a thermometer and a reflux condenser, combine 2-chloro-3-cyanopyridine, potassium hydroxide, and water.[12]

-

Heat the mixture to 95°C in an oil bath and maintain this temperature for 3 hours.[12]

-

Add activated carbon to the reaction mixture and stir for 30 minutes.[12]

-

Filter the hot solution.

-

To the filtrate, add hydrochloric acid dropwise to adjust the pH to 6.[12]

-

Stir the solution for 30 minutes, ensuring the pH is stable at approximately 6.5.[12]

-

Cool the mixture to below 5°C in an ice bath to precipitate the product.[12]

-

Filter the precipitate and wash the filter cake with water until it is neutral.[12]

-

Dry the solid to yield the final product. This method reports a yield of 94%.[12]

Logical Workflow for Synthesis

The synthesis of chlorinated nicotinic acids often follows a logical progression from a substituted pyridine precursor. The following diagram illustrates a generalized workflow for the preparation of a 2-chloronicotinic acid derivative.

Caption: Generalized synthetic workflow for 2-chloronicotinic acid derivatives.

Applications in Drug Development

Nicotinic acid and its derivatives are important scaffolds in medicinal chemistry. The introduction of chloro and methyl substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. While specific applications for this compound are not documented, related compounds are utilized as key intermediates in the synthesis of various pharmaceuticals. For instance, 2-chloronicotinic acid is a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[13] The structural motifs present in this compound suggest its potential as a building block for novel therapeutic agents.

As research in this area progresses, it is anticipated that the utility of this compound and its derivatives in drug discovery and development will be further elucidated.

References

- 1. allbiopharm.com [allbiopharm.com]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2-Chloro Nicotinic Acid – N.S.CHEMICALS [nschemicals.in]

- 7. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 9. 140413-44-1 CAS MSDS (2-CHLORO-4,6-DIMETHYLNICOTINAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. GSRS [precision.fda.gov]

- 11. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]

- 12. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 13. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of 2-Chloro-4,6-dimethylnicotinic Acid: A Technical Guide

Disclaimer: This document presents a hypothetical structure elucidation pathway for 2-Chloro-4,6-dimethylnicotinic acid. Due to the absence of specific published experimental data for this exact compound, the presented data and protocols are illustrative and based on established principles of organic chemistry and spectroscopy of analogous nicotinic acid derivatives.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the methodologies and data interpretation involved in confirming the chemical structure of this compound.

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from known methods for synthesizing substituted nicotinic acids.[1][2] A common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations. One such hypothetical route is outlined below.

Diagram 1: Proposed Synthesis of this compound

Caption: A potential multi-step synthesis of the target compound.

Spectroscopic and Analytical Data

The following tables summarize the expected analytical and spectroscopic data for this compound, based on the known values for similar substituted pyridine and nicotinic acid derivatives.[3][4][5][6][7][8][9][10]

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | broad singlet | 1H | -COOH |

| ~7.1 | singlet | 1H | H-5 |

| ~2.6 | singlet | 3H | -CH₃ (at C-6) |

| ~2.4 | singlet | 3H | -CH₃ (at C-4) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~160 | C-6 |

| ~152 | C-2 |

| ~148 | C-4 |

| ~122 | C-5 |

| ~120 | C-3 |

| ~24 | -CH₃ (at C-6) |

| ~20 | -CH₃ (at C-4) |

Table 3: Predicted FT-IR Spectroscopic Data

(Technique: KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer)[11][12][13][14] |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| 1700-1725 | Strong, Sharp | C=O stretch (carboxylic acid)[13] |

| ~1600, ~1470 | Medium | Aromatic C=C and C=N ring stretching |

| ~1300 | Medium | C-O stretch |

| ~1100 | Medium | C-Cl stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

(Technique: Electrospray Ionization, Positive Mode [ESI+])

| Parameter | Value |

| Molecular Formula | C₈H₈ClNO₂ |

| Exact Mass (Calculated) | 185.0243 |

| [M+H]⁺ (Found) | 186.0316 |

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of this compound.

Synthesis Protocol (Illustrative)

-

Step 1: Synthesis of Diethyl 2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. A mixture of ethyl acetoacetate, 2,4-pentanedione, and aqueous ammonia is heated under reflux. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the dihydropyridine.

-

Step 2: Oxidation to Diethyl 2,4-dimethylpyridine-3,5-dicarboxylate. The dihydropyridine from Step 1 is dissolved in glacial acetic acid and treated with nitric acid at a controlled temperature. The reaction mixture is then poured onto ice, and the product is extracted with an organic solvent.

-

Step 3: Hydrolysis to 2,4-Dimethylpyridine-3,5-dicarboxylic acid. The diester from Step 2 is hydrolyzed by heating with an aqueous solution of sodium hydroxide. The solution is then acidified to precipitate the dicarboxylic acid.

-

Step 4: Decarboxylation to 4,6-Dimethylnicotinic acid. The dicarboxylic acid is heated at its melting point until the evolution of carbon dioxide ceases. The crude product is then purified by recrystallization.

-

Step 5: Chlorination to this compound. 4,6-Dimethylnicotinic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride, followed by careful hydrolysis to yield the final product.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans are typically co-added.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. Several hundred to a few thousand scans may be required for adequate signal-to-noise.

FT-IR Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Spectrum Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted.

High-Resolution Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The solution is infused into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) at a flow rate of 5-10 µL/min.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500. The instrument is calibrated using a known standard to ensure high mass accuracy.

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound is depicted in the following workflow diagram.

Diagram 2: Structure Elucidation Workflow

Caption: A logical workflow for structure confirmation.

Conclusion

The combined application of synthetic chemistry and various spectroscopic techniques provides a robust framework for the structural elucidation of novel organic compounds such as this compound. High-resolution mass spectrometry is crucial for determining the elemental composition. FT-IR spectroscopy confirms the presence of key functional groups, particularly the carboxylic acid moiety. Finally, one- and two-dimensional NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the precise arrangement of substituents on the pyridine ring, ultimately leading to an unambiguous confirmation of the proposed structure. While the data presented herein is hypothetical, it is based on sound chemical principles and provides a clear guide for the experimental work required to fully characterize this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. echemi.com [echemi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2-Chloro-4,6-dimethylnicotinic Acid

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethylnicotinic acid, a substituted pyridine carboxylic acid. Nicotinic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a wide array of bioactive compounds. This document details the chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and potential applications in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on structured data presentation and detailed methodologies.

Chemical Identity and Properties

The formal IUPAC name for the compound with a chloro group at the 2-position and methyl groups at the 4- and 6-positions of nicotinic acid is 2-chloro-4,6-dimethylpyridine-3-carboxylic acid .

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-chloro-4,6-dimethylpyridine-3-carboxylic acid | - |

| Molecular Formula | C₈H₈ClNO₂ | Derived |

| Molecular Weight | 185.61 g/mol | Calculated |

| Appearance | White to off-white crystalline powder (predicted) | - |

| Melting Point | Not available. For the related 2-chloronicotinic acid, it is 176-178 °C.[1][2] | - |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and methanol.[1] | - |

| pKa | Not available. The pKa of the related 2-chloronicotinic acid is 2.54.[3] | - |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthesis could start from a β-ketoester and an enamine, followed by cyclization to form a dihydropyridine ring, which is then oxidized and subsequently chlorinated.

Caption: Proposed general synthesis workflow for this compound.

Experimental Protocol: Synthesis of a Substituted 2-Chloronicotinic Acid Derivative

The following is a generalized experimental protocol for the synthesis of a 2-chloronicotinic acid derivative, which could be adapted for this compound. This protocol is based on methods for synthesizing similar compounds.[4][5]

Materials:

-

2-hydroxy-4,6-dimethylnicotinic acid (or its nitrile precursor)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-hydroxy-4,6-dimethylnicotinic acid (1 equivalent).

-

Chlorination: Add phosphorus oxychloride (5-10 equivalents) to the flask. Add a catalytic amount of DMF (1-2 drops).

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

While specific applications for this compound are not detailed in the provided search results, its structural class, 2-chloronicotinic acids, are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[3][6]

-

Pharmaceutical Intermediates: 2-Chloronicotinic acid is a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin.[7] It is also used in the synthesis of the anti-inflammatory and analgesic drug pranoprofen.[1] Derivatives of 2-chloronicotinic acid are also used to create compounds with potential antiviral and anti-cancer properties.[8]

-

Agrochemicals: These compounds are intermediates for herbicides such as nicosulfuron and diflufenican.[1][3]

-

Bioactive Molecule Synthesis: The chloro- and methyl-substituted nicotinic acid scaffold is a versatile starting point for creating libraries of compounds for biological screening. The chlorine at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships.[7]

Biological Pathways and Mechanisms of Action

The biological activity of derivatives of this compound would depend on the final synthesized molecule. For instance, NSAIDs derived from 2-chloronicotinic acid, such as flunixin, act as cyclooxygenase (COX) inhibitors.[7]

Caption: Logical pathway from this compound to a potential biological effect.

References

- 1. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 2. 2-Chloronicotinic acid | CAS#:2942-59-8 | Chemsrc [chemsrc.com]

- 3. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]

- 4. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]

- 5. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Chlorinated Dimethylnicotinic Acid Analogs

Core Physical Properties

The following table summarizes the key physical and chemical properties of two known analogs of the requested compound. These properties are essential for understanding the compound's behavior in various experimental and development settings.

| Property | 2-Chloro-4-methyl-nicotinic acid | 2,5-Dichloro-4,6-dimethylnicotinic acid |

| CAS Number | 142266-63-5[1][2][3][4][5] | 142266-66-8 |

| Molecular Formula | C₇H₆ClNO₂[1][5] | C₈H₇Cl₂NO₂ |

| Molecular Weight | 171.58 g/mol [2][5] | 220.05 g/mol |

| IUPAC Name | 2-chloro-4-methylpyridine-3-carboxylic acid[1] | 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid |

Note: Data for 2,5-Dichloro-4,6-dimethylnicotinic acid is sourced from chemical supplier catalogs and databases, which typically do not provide detailed experimental protocols for public dissemination.

Experimental Protocols

Due to the absence of specific experimental literature for the target compound, this section provides a generalized protocol for a fundamental physical property determination: melting point. This method is broadly applicable to crystalline organic acids.

2.1. Determination of Melting Point (Capillary Method)

This protocol outlines a standard laboratory procedure for determining the melting point range of a solid organic compound.

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

Dry, finely powdered sample of the nicotinic acid derivative

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Heating Rate: Set the initial heating rate to a rapid setting to approach the expected melting point quickly. Based on analogous compounds like 2-Chloronicotinic acid (Melting Point: 176-178 °C with decomposition), a preliminary rapid heating to ~160°C is appropriate.[6][7][8]

-

Melting Point Determination: Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Decomposition: For nicotinic acid derivatives, it is common to observe decomposition (darkening of the sample) at or near the melting point.[6][7][8] Any visual changes such as charring or gas evolution should be noted.

Diagrams and Workflows

3.1. Logical Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for characterizing the physical properties of a novel or uncharacterized chemical compound.

Caption: Workflow for the characterization of a chemical compound.

3.2. Signaling Pathways

A diagram for signaling pathways involving this compound cannot be provided at this time. A thorough search of scientific literature and databases did not yield any information on the biological activity or mechanism of action for this specific compound. Research into the biological effects of this molecule would be required to elucidate any potential signaling pathway involvement.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 2-Chloro-4-methyl-nicotinic acid | 142266-63-5 [sigmaaldrich.com]

- 3. 2-CHLORO-4-METHYL-NICOTINIC ACID [allbiopharm.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. scbt.com [scbt.com]

- 6. 2-Chloro Nicotinic Acid – N.S.CHEMICALS [nschemicals.in]

- 7. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 8. 2-Chloronicotinic acid | CAS#:2942-59-8 | Chemsrc [chemsrc.com]

Solubility Profile of 2-Chloro-4,6-dimethylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Chloro-4,6-dimethylnicotinic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on predicting solubility based on its chemical structure and the general principles of solubility for carboxylic acids. Furthermore, it outlines a comprehensive, standardized experimental protocol for determining the precise solubility of this compound and presents a potential signaling pathway relevant to nicotinic acid derivatives.

Predicted Solubility of this compound

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] this compound possesses both polar and non-polar characteristics. The carboxylic acid group is polar and capable of hydrogen bonding, while the chlorinated dimethylpyridine ring is largely non-polar.

Based on these structural features, a qualitative prediction of its solubility in various common laboratory solvents is presented in the table below. It is anticipated that the compound will exhibit greater solubility in polar organic solvents and limited solubility in non-polar solvents and water. Carboxylic acids are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether.[3][4][5]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar carboxylic acid group can engage in hydrogen bonding with protic solvents. However, the non-polar dimethylpyridine ring will limit extensive solubility in highly polar solvents like water. Carboxylic acids with one to four carbon atoms are typically miscible with water, but solubility decreases as the carbon chain length increases.[3][4][5] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Moderate to High | These solvents can interact with the polar carboxylic acid group through dipole-dipole interactions without the steric hindrance of hydrogen bond donation. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The non-polar aromatic ring and methyl groups will have favorable interactions with non-polar solvents. However, the polar carboxylic acid group will limit high solubility. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following methodology is a general guideline for determining the equilibrium solubility of an organic compound like this compound. This protocol is adapted from established methods for active pharmaceutical ingredients (APIs).[6][7][8]

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane) of analytical grade

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study can determine the minimum time required to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any undissolved solid particles, filter the supernatant through a syringe filter into a clean vial. Immediate filtration is critical to prevent precipitation due to temperature changes.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated sample solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not well-documented, its structural similarity to nicotinic acid (niacin) suggests potential interactions with pathways modulated by nicotinic acid and its derivatives. Nicotinic acid is known to exert its effects, particularly on lipid metabolism, through the activation of G protein-coupled receptors, such as the hydroxycarboxylic acid receptor 2 (HCA2).[9] Activation of this receptor can lead to a cascade of downstream events.

The following diagram illustrates a generalized signaling pathway that could be influenced by nicotinic acid derivatives.

This guide provides a foundational understanding of the solubility of this compound and a framework for its experimental determination. The predicted solubility and potential biological activity underscore the importance of empirical validation for any research or development application.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. who.int [who.int]

- 8. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: Physicochemical Properties of 2-Chloro-4,6-dimethylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the melting point of 2-Chloro-4,6-dimethylnicotinic acid. Due to the limited publicly available data for this specific compound, this guide also includes information on structurally similar nicotinic acid derivatives to provide a comparative context for researchers. The methodologies for key experimental procedures are detailed to assist in further laboratory investigation.

Physicochemical Data: Melting Point

Comparative Melting Point Data

The following table summarizes the melting points of several chloronicotinic acid derivatives. This data provides a comparative landscape for estimating the melting point of this compound.

| Compound Name | Structure | Melting Point (°C) | CAS Number |

| 2-Chloronicotinic acid | 2-chloro-pyridine-3-carboxylic acid | 176 - 178 | 2942-59-8 |

| 2-Chloro-6-methylnicotinic acid | 2-chloro-6-methyl-pyridine-3-carboxylic acid | 157 - 161 | 30529-70-5 |

| 2-Chloro-4-methylnicotinic acid | 2-chloro-4-methyl-pyridine-3-carboxylic acid | Not available | 142266-63-5 |

| 4,6-Dichloro-2-methylnicotinic acid | 4,6-dichloro-2-methyl-pyridine-3-carboxylic acid | Not available | 693286-31-6 |

| 6-Chloro-4-methylnicotinic acid | 6-chloro-4-methyl-pyridine-3-carboxylic acid | Not available | 503555-50-8 |

| This compound | 2-chloro-4,6-dimethyl-pyridine-3-carboxylic acid | Not available | 66662-48-4 |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline organic solid such as this compound can be determined using the capillary method. This standard procedure provides a melting range, which is indicative of the compound's purity.[1][2] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating bath fluid (e.g., silicone oil)

Procedure:

-

Sample Preparation: The crystalline sample of this compound must be thoroughly dried and finely powdered using a mortar and pestle.[3]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[1][4]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.[1]

-

Initial Rapid Heating: The apparatus is heated rapidly to determine an approximate melting temperature. This initial measurement helps to establish a range for a more precise determination.

-

Accurate Measurement: The apparatus is allowed to cool. A fresh sample is then heated, with the rate of temperature increase slowed to 1-2°C per minute as the approximate melting point is approached.[4]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.

Proposed Synthesis Workflow for this compound

While a specific synthesis protocol for this compound was not found, a plausible synthetic route can be adapted from established methods for preparing substituted chloronicotinic acids.[5][6] A common approach involves the oxidation of a corresponding substituted 2-chloro-3-alkylpyridine.

Caption: Proposed synthesis workflow for this compound.

Structural Relationships and Potential Biological Activity

The structure of this compound is part of the broader family of nicotinic acid derivatives. These compounds are known to be important intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antibiotics, and herbicides.[7][8]

Caption: Structural relationship of this compound to its parent and related compounds.

The biological activity of nicotinic acid derivatives is an active area of research. For instance, some derivatives have shown potential as antimicrobial agents.[9][10] The introduction of different substituents on the pyridine ring can significantly modulate the biological and physicochemical properties of these molecules. Further research into this compound could uncover novel therapeutic applications.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chm.uri.edu [chm.uri.edu]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]

- 6. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 7. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-Chloro-4,6-dimethylnicotinic Acid with a Focus on Boiling Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the boiling point and related physicochemical properties of 2-Chloro-4,6-dimethylnicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs to offer a thorough understanding of its expected behavior under thermal stress. The information presented is intended to support research and development activities in the pharmaceutical and chemical industries.

Executive Summary

Physicochemical Data of this compound and Related Compounds

The following table summarizes the available quantitative data for this compound and its structural analogs to facilitate comparison. The absence of an experimental boiling point for many of these compounds is a strong indicator of their tendency to decompose upon heating.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₈H₈ClNO₂ | 185.61 | Not available | Not available |

| 2-Chloronicotinic acid | C₆H₄ClNO₂ | 157.55 | 176-178 (decomposes)[1][2] | 316.8 ± 22.0 (Predicted)[3] |

| 2-Chloro-6-methylnicotinic acid | C₇H₆ClNO₂ | 171.58 | Not available | Not available |

| 2,5-Dichloro-4,6-dimethylnicotinic acid | C₈H₇Cl₂NO₂ | 220.05 | Not available | Not available |

| Nicotinic acid | C₆H₅NO₂ | 123.11 | 236-239[4] | Decomposes before boiling[5] |

| 2-chloro-6-carbamoyl-4-methylnicotinic acid | C₈H₇ClN₂O₃ | 214.61 | Not available | 369.59 ± 42.0 (Predicted)[6] |

Thermal Stability and Decomposition

Substituted nicotinic acids, particularly those with halogen substituents, often exhibit limited thermal stability. For instance, 2-chloronicotinic acid is reported to be stable under normal temperatures and pressures but can undergo hazardous decomposition at elevated temperatures[7][8]. The decomposition products can include toxic and corrosive gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide[7][8].

The parent compound, nicotinic acid, also sublimes or decomposes before reaching its boiling point[5][9]. This behavior is a strong indicator that this compound is highly likely to decompose before it can boil at atmospheric pressure. Therefore, any attempt to determine an experimental boiling point must be approached with caution and may require specialized techniques such as vacuum distillation to lower the temperature required for boiling.

Experimental Protocol for Boiling Point Determination (Thiele Tube Method)

While this compound is expected to decompose, the following is a general protocol for determining the boiling point of a liquid or a stable solid using the Thiele tube method. This method is suitable for small sample sizes.

Disclaimer: This protocol is provided for informational purposes. Given the high probability of decomposition, it may not be suitable for this compound. A thorough risk assessment should be conducted before any experimental work is undertaken.

Objective: To determine the boiling point of a substance using micro-scale techniques.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

-

Sample of the substance

Procedure:

-

A small amount of the sample (a few milligrams if solid, or a few drops if liquid) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level above the top of the side arm.

-

The thermometer and test tube assembly is immersed in the oil in the Thiele tube.

-

The side arm of the Thiele tube is gently heated with a small flame. The shape of the Thiele tube is designed to allow for the circulation of the oil, ensuring even heating.

-

As the temperature rises, air trapped in the capillary tube will expand and be seen as a slow stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the temperature is just above the boiling point of the sample.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the point when the liquid just begins to enter the capillary tube, the temperature is recorded. This temperature is the boiling point of the substance.

Logical Workflow for Boiling Point Assessment of Thermally Sensitive Compounds

The following diagram illustrates a logical workflow for approaching the determination of the boiling point for a compound with suspected thermal instability.

Caption: Logical workflow for assessing the boiling point of a potentially thermally unstable compound.

References

- 1. 2-Chloronicotinic acid | CAS#:2942-59-8 | Chemsrc [chemsrc.com]

- 2. 2-Chloro Nicotinic Acid – N.S.CHEMICALS [nschemicals.in]

- 3. 2-Chloronicotinic acid Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 4. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 5. Niacin - Nicotinic Acid - Vitamin PP - Vitamin B3 - Bionic ( Pyridine-3-carboxylic acid ) - 1000g - SYNTHETIKA [synthetikaeu.com]

- 6. 2-chloro-6-carbamoyl-4-methylnicotinic acid CAS#: 1824547-67-2 [m.chemicalbook.com]

- 7. m.molbase.com [m.molbase.com]

- 8. 2-Chloronicotinic acid(2942-59-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-Chloro-4,6-dimethylnicotinic acid

Disclaimer: The following data and interpretation are predicted based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance spectroscopy. No experimental spectrum for 2-Chloro-4,6-dimethylnicotinic acid was publicly available at the time of this writing. This guide is intended for educational and research purposes to anticipate the spectral characteristics of this molecule.

This technical guide provides a detailed prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. This document is intended for researchers, scientists, and professionals in drug development who require an understanding of the structural characterization of this compound. The guide outlines the predicted chemical shifts, coupling constants, and integration values, along with a hypothetical experimental protocol for acquiring such a spectrum.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic and methyl regions, in addition to a broad signal for the carboxylic acid proton. The predicted data is summarized in the table below.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~10-13 | Singlet (broad) | - | 1H | -COOH |

| 2 | ~7.3 | Singlet | - | 1H | H-5 |

| 3 | ~2.6 | Singlet | - | 3H | 4-CH₃ |

| 4 | ~2.5 | Singlet | - | 3H | 6-CH₃ |

Interpretation of the Predicted Spectrum

The structure of this compound contains a pyridine ring with several substituents that influence the chemical shifts of the protons.

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm. The exact chemical shift is highly dependent on the solvent and concentration.

-

Aromatic Proton (H-5): The pyridine ring has one remaining proton at the 5-position. Due to the absence of adjacent protons, this signal is predicted to be a singlet. Its chemical shift is anticipated to be around 7.3 ppm. This estimation is based on the spectrum of 2-chloronicotinic acid, where the H-5 proton appears at 7.556 ppm. The presence of two electron-donating methyl groups at positions 4 and 6 is expected to shield the H-5 proton, causing an upfield shift.

-

Methyl Protons (4-CH₃ and 6-CH₃): The two methyl groups at positions 4 and 6 are not chemically equivalent and are expected to give rise to two separate singlet signals. Since they are not coupled to any other protons, their signals will be sharp singlets, each integrating to three protons. Their predicted chemical shifts are around 2.5-2.6 ppm, which is a typical range for methyl groups attached to an aromatic ring.

Hypothetical Experimental Protocol

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent may affect the chemical shift of the carboxylic acid proton.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Nucleus: ¹H

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1.0 - 5.0 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K (25 °C).

3. Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns, and coupling constants.

Logical Relationships in ¹H NMR Spectroscopy

The following diagram illustrates the logical workflow for predicting and interpreting an ¹H NMR spectrum.

Caption: Workflow for ¹H NMR spectral prediction and interpretation.

Technical Guide: Predicted 13C NMR Spectral Data for 2-Chloro-4,6-dimethylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-4,6-dimethylnicotinic acid. In the absence of experimentally published data for this specific compound, this document synthesizes information from structurally analogous molecules to offer a reliable estimation of its 13C NMR spectrum. This predictive analysis is a valuable tool for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry for the identification and characterization of this and related substituted nicotinic acid derivatives.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on the known chemical shifts of related substituted pyridines and nicotinic acids, taking into account the electronic effects of the chloro, methyl, and carboxylic acid functional groups on the pyridine ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 151 - 156 |

| C3 | 138 - 143 |

| C4 | 158 - 163 |

| C5 | 122 - 127 |

| C6 | 155 - 160 |

| 4-CH₃ | 22 - 26 |

| 6-CH₃ | 20 - 24 |

| -COOH | 165 - 170 |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed, generalized methodology for the acquisition of 13C NMR data for this compound, based on standard laboratory practices for similar organic compounds.

1. Sample Preparation:

-

Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts.

-

Internal Standard: A small amount of Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is recommended for better signal resolution and sensitivity.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is used to acquire a proton-decoupled ¹³C spectrum. This results in a spectrum where each unique carbon atom appears as a single line.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.

-

Acquisition Time: Typically around 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for the full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple identification.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

-

-

Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform.

-

Phasing and Baseline Correction: The transformed spectrum is manually phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Molecular Structure and Atom Numbering

The diagram below illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the data table.

Caption: Structure of this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4,6-dimethylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 2-Chloro-4,6-dimethylnicotinic acid. Due to the absence of published mass spectrometry data for this specific compound, this guide leverages established fragmentation principles of structurally related molecules, including 2-chloropyridine and aromatic carboxylic acids, to forecast its behavior under mass spectrometric analysis. This information is critical for researchers involved in the synthesis, identification, and quality control of this and similar chemical entities.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is anticipated to display a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio).

The predicted quantitative data for the major fragment ions are summarized in the table below. The relative abundance is an educated estimation based on the expected stability of the resulting ions.

| Predicted Fragment | m/z (for ³⁵Cl) | Proposed Structure | Predicted Relative Abundance |

| [M]⁺˙ | 199 | C₈H₈ClNO₂⁺˙ | Moderate |

| [M+2]⁺˙ | 201 | C₈H₈³⁷ClNO₂⁺˙ | Moderate (approx. 1/3 of M⁺˙) |

| [M-OH]⁺ | 182 | C₈H₇ClNO⁺ | High |

| [M-COOH]⁺ | 154 | C₇H₈ClN⁺ | High |

| [M-Cl]⁺ | 164 | C₈H₈NO₂⁺ | Moderate |

| [M-COOH-HCN]⁺ | 127 | C₆H₅Cl⁺ | Low |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion, [M]⁺˙. The subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary predicted fragmentation events are:

-

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion [M-OH]⁺.[1] This is often a prominent peak in the spectrum.

-

Loss of the carboxyl group (-•COOH): Another characteristic fragmentation of carboxylic acids, resulting in the [M-COOH]⁺ ion.[1]

-

Loss of a chlorine radical (-•Cl): Cleavage of the carbon-chlorine bond can lead to the formation of the [M-Cl]⁺ ion.

-

Sequential fragmentation: The [M-COOH]⁺ fragment may undergo further fragmentation, such as the loss of a neutral hydrogen cyanide (HCN) molecule, a characteristic fragmentation of pyridine rings, to form the [M-COOH-HCN]⁺ ion.[2]

Experimental Protocols

While a specific protocol for this compound is not available, a general methodology for the analysis of a small organic molecule by liquid chromatography-mass spectrometry (LC-MS) is provided below.

3.1. Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition to the desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

-

Sample Matrix Preparation (if applicable): For analysis in a complex matrix (e.g., plasma, urine), a sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction should be employed to remove interferences.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., triple quadrupole, time-of-flight, or Orbitrap).

-

Chromatographic Column: A C18 reversed-phase column is typically suitable for this type of analyte.

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte.

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended.

-

Mass Spectrometer Settings:

-

Scan Mode: Full scan mode to identify the molecular ion and fragment ions.

-

Collision Energy: For tandem mass spectrometry (MS/MS), a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation and observe the characteristic fragment ions.

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-500 °C.

-

Visualizations

Diagram 1: Predicted Fragmentation Pathway of this compound

Caption: Predicted EI fragmentation of this compound.

Diagram 2: General Experimental Workflow for LC-MS Analysis

Caption: A typical workflow for small molecule analysis by LC-MS.

References

Infrared Spectroscopy of 2-Chloro-4,6-dimethylnicotinic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FTIR) spectroscopy for the structural characterization of 2-Chloro-4,6-dimethylnicotinic acid. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It outlines the expected vibrational frequencies based on the molecule's functional groups, a detailed experimental protocol for sample analysis, and a logical workflow for spectral acquisition and interpretation.

While specific experimental spectra for this compound are not widely available in published literature, this guide synthesizes information from established spectroscopic principles and data for analogous substituted pyridine and carboxylic acid compounds.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is determined by the vibrational modes of its constituent functional groups. The key groups are the carboxylic acid (-COOH), the substituted pyridine ring, the chloro-substituent (C-Cl), and the methyl groups (-CH₃). The expected characteristic absorption bands are summarized in the table below. Due to intermolecular hydrogen bonding, the O-H stretch of the carboxylic acid is anticipated to be a very broad band, which is a hallmark feature for this functional group.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 2500 - 3300 | Broad, Strong | O-H stretching (hydrogen-bonded) | Carboxylic Acid |

| ~2970, ~2870 | Medium | C-H asymmetric & symmetric stretching | Methyl (-CH₃) |

| 1710 - 1760 | Strong, Sharp | C=O stretching | Carboxylic Acid |

| 1550 - 1600 | Medium-Strong | C=C and C=N ring stretching | Aromatic Pyridine Ring |

| 1400 - 1470 | Medium | C-H bending (scissoring) | Methyl (-CH₃) |

| ~1380 | Medium-Weak | C-H bending (symmetric) | Methyl (-CH₃) |

| 1000 - 1300 | Medium | C-O stretching, coupled with O-H in-plane bending | Carboxylic Acid |

| 850 - 550 | Medium-Strong | C-Cl stretching | Chloro-substituent |

| 900 - 675 | Medium | C-H out-of-plane bending | Aromatic Pyridine Ring |

Note: The exact positions of the peaks can be influenced by the solid-state packing, intermolecular interactions, and the specific electronic effects of the substituents on the pyridine ring.

Experimental Protocol: KBr Pellet Method

For solid-phase FTIR analysis of this compound, the Potassium Bromide (KBr) pellet technique is a standard and effective method.[3][4][5][6] This method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

Materials and Equipment:

-

This compound (sample)

-

Spectroscopic grade Potassium Bromide (KBr), dried in an oven at >100°C for several hours and stored in a desiccator.

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die (e.g., 13 mm diameter)

-

FTIR Spectrometer

-

Spatula and analytical balance

Procedure:

-

Sample and KBr Preparation:

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-200 mg of dry, spectroscopic grade KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200 by weight.[6]

-

-

Grinding and Mixing:

-

Place the weighed KBr into a clean, dry agate mortar and grind it to a fine, consistent powder to reduce particle size and minimize scattering effects.

-

Add the weighed sample to the mortar.

-

Grind the sample and KBr together thoroughly for several minutes until the mixture is homogeneous.[4] Scrape the material from the sides of the mortar back to the center periodically to ensure even mixing.

-

-

Pellet Formation:

-

Carefully transfer a portion of the powdered mixture into the collar of the pellet die. Distribute the powder evenly to ensure a uniform pellet thickness.

-

Assemble the die by inserting the plunger.

-

Place the assembled die into the hydraulic press. Apply pressure according to the manufacturer's instructions, typically in the range of 7-10 tons, for several minutes.[6] This pressure causes the KBr to plasticize and form a transparent or translucent disc.

-

-

Spectrum Acquisition:

-

Carefully release the pressure and disassemble the die. Remove the resulting KBr pellet. A high-quality pellet should be thin and transparent.

-

Place the pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using an empty sample holder or a pure KBr pellet to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).

-

-

Post-Analysis:

-

Clean the mortar, pestle, and die components thoroughly with an appropriate solvent (e.g., acetone or ethanol) and ensure they are completely dry before reuse to prevent cross-contamination.

-

Visualization of Experimental Workflow

The logical flow from sample preparation to final structural analysis using infrared spectroscopy is depicted in the following diagram.

Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.

References

- 1. echemi.com [echemi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

- 4. shimadzu.com [shimadzu.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

Potential Biological Activity of 2-Chloro-4,6-dimethylnicotinic Acid: An In-Depth Technical Guide

Disclaimer: This document summarizes the potential biological activities of 2-Chloro-4,6-dimethylnicotinic acid based on available scientific literature for structurally related compounds. No direct experimental data for this compound has been identified. The information provided is for research and informational purposes only and should not be construed as a definitive assessment of this specific compound's biological profile.

Introduction

This compound is a substituted pyridine carboxylic acid. While direct studies on its biological activity are not publicly available, the nicotinic acid scaffold and its derivatives are known to exhibit a wide range of pharmacological properties. Nicotinic acid, also known as niacin or vitamin B3, is a fundamental nutrient involved in essential metabolic pathways.[1][2][3] Its derivatives have been extensively explored for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5][6] This guide provides a comprehensive overview of the potential biological activities of this compound by examining the established activities of its structural analogs.

Inferred Potential Biological Activities

Based on the biological activities of structurally similar compounds, this compound may possess the following activities:

Antimicrobial Activity

Numerous derivatives of nicotinic acid have demonstrated significant antimicrobial properties.

-

Antibacterial Activity: Novel synthesized acylhydrazones of nicotinic acid have shown promising activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[5] For instance, certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 1.95 µg/mL against Staphylococcus epidermidis.[5] Organotin(IV) complexes derived from 2-chloro-4-nitrobenzoic acid have also been shown to possess antibacterial activity.[7][8]

-

Antifungal Activity: Some nicotinic acid derivatives have been investigated for their antifungal properties.[5]

The presence of the chloro-substituent at the 2-position and the methyl groups at the 4- and 6-positions on the pyridine ring of this compound could modulate its antimicrobial spectrum and potency.

Anti-inflammatory Activity

Derivatives of nicotinic acid have been investigated for their anti-inflammatory effects. Isonicotinic acid derivatives, for example, have been shown to be potent inhibitors of Reactive Oxygen Species (ROS), which are key mediators in the inflammatory response.[4] Some of these compounds exhibited significantly better anti-inflammatory activity than the standard drug ibuprofen.[4] The mechanism of action is thought to be related to the inhibition of enzymes like cyclooxygenase-2 (COX-2).[4]

Cytotoxic and Anticancer Activity

The cytotoxic potential of nicotinic acid derivatives against various cancer cell lines has been an area of active research.

-

Cytotoxicity: Organotin(IV) derivatives of 2-mercaptonicotinic acid have demonstrated cytotoxic activity against sarcoma cell lines.[9] Similarly, certain 2-amino-4,6-diphenylnicotinonitriles have shown exceptional cytotoxicity against breast cancer cell lines, in some cases surpassing the potency of the standard chemotherapeutic drug Doxorubicin.[10]

-

Potential Anticancer Agent: 2-Chloro-4-nitrobenzoic acid has been identified as a potentially novel therapy for immunodeficiency diseases and as an anti-cancer agent.[6]

The specific substitution pattern of this compound may influence its cytotoxic profile and selectivity towards different cancer cell types.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for various nicotinic acid derivatives, providing a reference for the potential potency of this compound.

Table 1: Antimicrobial Activity of Nicotinic Acid Derivatives

| Compound Class | Test Organism | Activity Metric | Value | Reference |

| Acylhydrazones of Nicotinic Acid | Staphylococcus epidermidis ATCC 12228 | MIC | 1.95 µg/mL | [5] |

| Acylhydrazones of Nicotinic Acid | Staphylococcus aureus ATCC 43300 (MRSA) | MIC | 7.81 µg/mL | [5] |

| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Bacillus subtilis ATCC 6633 | MIC | 7.81 µg/mL | [5] |

| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Staphylococcus aureus ATCC 6538 | MIC | 7.81 µg/mL | [5] |

Table 2: Anti-inflammatory Activity of Isonicotinic Acid Derivatives

| Compound | Activity Metric | Value | Reference |

| Isonicotinate of meta-aminophenol (Compound 5) | IC50 (ROS inhibition) | 1.42 ± 0.1 µg/mL | [4] |

| Ibuprofen (Standard Drug) | IC50 (ROS inhibition) | 11.2 ± 1.9 µg/mL | [4] |

Table 3: Cytotoxic Activity of Nicotinonitrile and Organotin Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 2-Amino-4,6-diphenylnicotinonitrile (Compound 3) | MDA-MB-231 (Breast Cancer) | IC50 | < Doxorubicin | [10] |

| 2-Amino-4,6-diphenylnicotinonitrile (Compound 6) | MDA-MB-231 (Breast Cancer) | IC50 | 10.23 ± 0.8 μM | [10] |

| 2-Amino-4,6-diphenylnicotinonitrile (Compound 6) | MCF-7 (Breast Cancer) | IC50 | 9.47 ± 0.7 μM | [10] |

| Organotin(IV) derivative of 2-mercaptonicotinic acid (Compound 5) | Sarcoma Cells | Cytotoxicity | Strong | [9] |

Experimental Protocols for Key Experiments

The following are generalized experimental protocols based on methodologies cited for analogous compounds. These protocols would need to be adapted and optimized for the specific evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method used for evaluating the antibacterial activity of nicotinic acid derivatives.[5]

References

- 1. The chemistry of the vitamin B3 metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]